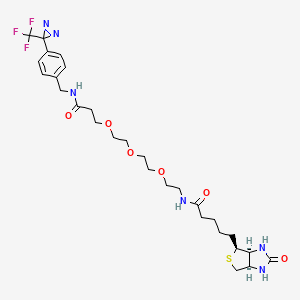

Biotin-PEG3-CONH-Ph-CF3-diazirine

Description

Evolution and Significance of Photoaffinity Labeling (PAL) in Chemical Biology

Photoaffinity labeling (PAL) is a powerful technique that utilizes a chemical probe to create a covalent bond with its target molecule when activated by light. nih.gov This method has become a cornerstone of chemical biology for its ability to capture both stable and transient interactions between ligands and their protein targets. nih.gov The concept of photoaffinity labeling was first introduced in the early 1960s, and since then, it has evolved into a widely used tool for identifying unknown protein targets of small molecules, mapping binding sites, and understanding conformational changes in proteins. nih.gov

The significance of PAL lies in its ability to convert a non-covalent, reversible interaction into a stable, covalent bond. This is achieved by incorporating a photoreactive group into the structure of a ligand of interest. Upon irradiation with a specific wavelength of light, this photoreactive group is converted into a highly reactive intermediate that can form a covalent bond with nearby amino acid residues of the target protein. nih.govdomainex.co.uk This "freezes" the interaction, allowing for subsequent analysis and identification of the labeled protein. domainex.co.uk

The primary photoactivatable groups used in these studies include benzophenones, aryl azides, and diazirines. nih.gov Each of these groups has distinct photochemical properties, and the choice of which to use depends on the specific application and the nature of the biological system being studied. nih.govnii.ac.jp

Contextualization of Biotin-PEG3-CONH-Ph-CF3-diazirine within Contemporary Probe Architectures

This compound is a prime example of a modern, sophisticated photoaffinity probe that embodies the design principles outlined above. medchemexpress.comglpbio.comglpbio.com This molecule is a biotin-labeled polyethylene (B3416737) glycol (PEG) derivative designed for protein labeling. medchemexpress.comglpbio.commedchemexpress.cominvivochem.com Let's break down its structure to understand its function:

Biotin (B1667282): This serves as the high-affinity reporter tag. The strong and specific interaction between biotin and streptavidin is widely exploited for the enrichment and purification of biotinylated molecules and their binding partners. nii.ac.jp

PEG3: The polyethylene glycol linker provides spacing and flexibility between the biotin tag and the photoreactive portion of the probe. This helps to minimize the potential for the bulky biotin tag to interfere with the binding of the probe to its target protein.

CONH-Ph-CF3-diazirine: This is the core of the probe's functionality, combining the affinity unit and the photoreactive moiety.

Ph-CF3-diazirine (Trifluoromethylphenyl diazirine): This is the photoreactive group. Trifluoromethyl diazirines are particularly advantageous as photoaffinity labeling reagents because they are relatively small, stable in the dark, and can be activated by UV light at around 360 nm, a wavelength that is less likely to cause damage to biological molecules. acs.org Upon photolysis, they generate a highly reactive carbene intermediate that can readily insert into C-H and O-H bonds of nearby amino acid residues. acs.orgresearchgate.net

The combination of these elements in this compound creates a powerful tool for identifying and studying protein-ligand interactions. The diazirine group allows for efficient, light-induced covalent capture of target proteins, while the biotin tag facilitates their subsequent isolation and identification through techniques like mass spectrometry. nih.gov

Structure

2D Structure

Properties

CAS No. |

2845211-64-3 |

|---|---|

Molecular Formula |

C28H39F3N6O6S |

Molecular Weight |

644.7 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-oxo-3-[[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methylamino]propoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C28H39F3N6O6S/c29-28(30,31)27(36-37-27)20-7-5-19(6-8-20)17-33-24(39)9-11-41-13-15-43-16-14-42-12-10-32-23(38)4-2-1-3-22-25-21(18-44-22)34-26(40)35-25/h5-8,21-22,25H,1-4,9-18H2,(H,32,38)(H,33,39)(H2,34,35,40)/t21-,22-,25-/m0/s1 |

InChI Key |

DYDRORMEQWOQIZ-HWBMXIPRSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4(N=N4)C(F)(F)F)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4(N=N4)C(F)(F)F)NC(=O)N2 |

Origin of Product |

United States |

Structural Modularity and Functional Contributions of Biotin Peg3 Conh Ph Cf3 Diazirine Components

Biotin (B1667282) Moiety: Role in Affinity-Based Enrichment and Reporter Tag Functionality

The biotin component of the molecule serves a dual purpose, acting as both a high-affinity capture tag for enrichment and a reporter for the detection of labeled species. southernbiotech.combosterbio.com

Mechanism of Biotin-Streptavidin/Avidin (B1170675) Interaction for Target Isolation

The foundation of biotin's utility lies in its exceptionally strong and specific non-covalent interaction with the proteins avidin and streptavidin. nih.govacs.orgthermofisher.comnih.gov This bond is one of the strongest known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M. acs.orgthermofisher.comnih.gov This high affinity ensures the efficient and robust capture of biotinylated molecules from complex biological mixtures. southernbiotech.com

Streptavidin, a tetrameric protein, has four binding sites for biotin. acs.orgsigmaaldrich.com Each binding pocket is formed by residues from one subunit and a tryptophan residue from an adjacent subunit. nih.gov The interaction involves a network of hydrogen bonds and van der Waals forces between the ureido group of biotin and the amino acid residues in the binding site. nih.gov A flexible loop on the surface of streptavidin closes over the bound biotin, significantly contributing to the strength of the interaction. nih.govnih.govresearchgate.net This near-irreversible binding allows for stringent washing conditions to remove non-specifically bound proteins, leading to highly enriched samples of the biotinylated targets. nih.govnih.gov

The process of target isolation typically involves incubating a cell lysate or other biological sample with the biotin-containing probe. After the probe has covalently attached to its target proteins via the photoreactive group, streptavidin- or avidin-coated beads are added to the mixture. southernbiotech.comnih.gov The strong interaction between biotin and streptavidin facilitates the capture of the entire probe-target complex onto the beads, effectively isolating it from the rest of the sample. southernbiotech.comnih.gov

Table 1: Comparison of Biotin-Binding Proteins

| Feature | Avidin | Streptavidin |

|---|---|---|

| Source | Egg whites (birds, reptiles, amphibians) southernbiotech.com | Streptomyces avidinii acs.org |

| Molecular Weight | ~67 kDa acs.org | ~52.8 kDa acs.org |

| Biotin Binding Sites | 4 southernbiotech.comthermofisher.com | 4 acs.orgsigmaaldrich.com |

| Dissociation Constant (Kd) | ~10⁻¹⁵ M acs.orgthermofisher.com | ~10⁻¹⁴ M acs.orgnih.gov |

| Isoelectric Point (pI) | 10.5 southernbiotech.com | 6.8–7.5 acs.org |

| Non-specific Binding | High due to glycosylation and basic pI southernbiotech.com | Lower than avidin acs.org |

Strategies for Elution of Biotinylated Adducts from Affinity Supports

The very strength of the biotin-streptavidin interaction presents a challenge when the goal is to recover the captured proteins for downstream analysis, such as mass spectrometry. nih.govnih.gov Eluting the biotinylated adducts from the affinity support requires conditions that can disrupt this powerful bond.

Common elution strategies include:

Harsh Denaturing Conditions: Boiling the beads in a denaturing buffer containing agents like sodium dodecyl sulfate (B86663) (SDS) is an effective method to release the bound proteins. nih.govresearchgate.net However, these conditions also denature the proteins, which may not be suitable for all subsequent analyses. The presence of high concentrations of detergents like SDS can also interfere with techniques like mass spectrometry. researchgate.net

Competitive Elution with Excess Biotin: Incubating the beads with a high concentration of free biotin can displace the biotinylated proteins. nih.govnih.gov This method is often performed at elevated temperatures to further facilitate the dissociation. nih.govnih.govresearchgate.net The effectiveness of this strategy can be influenced by the detergent concentrations used during the initial binding steps. nih.gov

On-Bead Digestion: The captured proteins can be enzymatically digested while still attached to the beads. researchgate.netresearchgate.net This approach avoids the need for harsh elution conditions and directly yields peptides ready for mass spectrometry analysis. A drawback is the potential for contamination with peptides from the streptavidin protein itself. researchgate.net

Use of Modified Avidin: Using monomeric avidin, which has a lower binding affinity for biotin (Kd ~10⁻⁷M), allows for elution under milder, non-denaturing conditions. researchgate.net Another alternative is the use of 2-iminobiotin, which binds to streptavidin at a high pH and can be eluted by lowering the pH to 4. sigmaaldrich.com

Polyethylene (B3416737) Glycol (PEG3) Linker: Influence on Probe Behavior and Experimental Utility

Hydrophilic Properties and Impact on Probe Dispersibility in Biological Milieus

PEG is a hydrophilic polymer, meaning it readily dissolves in water and aqueous biological environments. adcreview.combioglyco.com This property is particularly important for chemical probes intended for use in living cells or aqueous buffers. adcreview.combioglyco.com The inclusion of a PEG linker can:

Reduce Aggregation: By improving solubility, the PEG linker helps to prevent the aggregation of the probe and its conjugates, which can lead to experimental artifacts and loss of function. adcreview.comresearchgate.netnih.gov

Improve Biocompatibility: PEG is known for its low toxicity and immunogenicity, making it a suitable component for probes used in biological systems. adcreview.comchempep.combroadpharm.com

Steric Spacing Effects and Optimization of Ligand-Target Engagement

The PEG linker acts as a flexible spacer arm, separating the biotin tag and the photoreactive group from the ligand that directs the probe to its target. chempep.combioglyco.com This spacing has several important consequences:

Reduces Steric Hindrance: The linker provides distance between the bulky biotin-streptavidin complex and the target protein, minimizing the risk that the affinity capture step will be hindered by the protein's structure or other interacting molecules. researchgate.netnih.gov

Optimizes Binding: The length and flexibility of the PEG linker can be tuned to provide the optimal distance and orientation for the photoreactive group to effectively label the target protein upon activation. researchgate.netnih.govnih.gov A linker that is too short may not allow the reactive group to reach its intended target, while a very long linker might lead to less specific labeling. nih.gov

Creates a Protective Hydration Shell: The PEG chain creates a hydration layer around the probe, which can help to shield it from non-specific interactions with other proteins and reduce recognition by the immune system. chempep.comnih.gov

Table 2: Properties Conferred by the PEG3 Linker

| Property | Description |

|---|---|

| Hydrophilicity | Improves solubility in aqueous environments and reduces aggregation. adcreview.combioglyco.com |

| Biocompatibility | Low toxicity and immunogenicity. adcreview.comchempep.combroadpharm.com |

| Flexibility | Allows for optimal positioning of the reactive and affinity tags. chempep.com |

| Steric Spacer | Minimizes interference between the different functional moieties of the probe. researchgate.netnih.gov |

Trifluoromethyl-Diazirine (CF3-Diazirine) Photoreactive Group: Advanced Photoactivation Chemistry

The trifluoromethyl-diazirine (CF3-diazirine) group is a highly efficient and versatile photoreactive moiety used for covalent labeling of target proteins. researchgate.netntu.edu.sgenamine.netthermofisher.comwikipedia.orgnih.govenamine-genez.com

Upon activation with UV light (typically around 350-370 nm), the diazirine ring loses a molecule of nitrogen gas to generate a highly reactive carbene intermediate. researchgate.netntu.edu.sgthermofisher.comwikipedia.org This carbene can then rapidly and non-specifically insert into nearby C-H, N-H, and O-H bonds of amino acid residues in the target protein, forming a stable covalent bond. thermofisher.comwikipedia.org

Key advantages of the CF3-diazirine group include:

Small Size: The diazirine group is very small, minimizing perturbations to the structure and function of the molecule it is incorporated into. wikipedia.orgnih.gov

High Reactivity of the Carbene: The generated carbene is highly reactive, leading to efficient labeling. ntu.edu.sg

Stability: Diazirines are generally more stable in the dark and in the presence of various nucleophiles compared to other photoreactive groups like aryl azides. wikipedia.org

Reduced Side Reactions: The trifluoromethyl group helps to suppress the formation of a less reactive linear diazo intermediate, which can diffuse away from the target site and lead to off-target labeling. ntu.edu.sgenamine.netenamine-genez.com This results in "cleaner" and more specific photo-crosslinking.

The trifluoromethyl group is a strong electron-withdrawing group, which enhances the stability of the diazirine ring and promotes the desired carbene formation pathway upon photoactivation. ntu.edu.sgnih.gov This leads to more efficient and specific covalent modification of the target protein. researchgate.net

Role of the Trifluoromethyl Group in Modulating Carbene Reactivity and Selectivity

The trifluoromethyl (CF₃) group attached to the carbene-generating carbon atom is not a passive substituent; it plays a crucial role in defining the probe's efficacy. The CF₃ group is strongly electron-withdrawing, a property that significantly influences the stability and reactivity of the resulting carbene. nih.govwikipedia.org

This electron-withdrawing nature enhances the electrophilicity of the carbene, making it highly reactive. researchgate.net Phenylcarbenes generated from trifluoromethylphenyldiazirines exhibit much higher reactivity than nitrenes generated from alternative photolabels like phenylazides. aatbio.com This heightened reactivity allows the carbene to rapidly insert into a wide variety of chemical bonds, including stable C-H bonds and X-H bonds (where X is N, S, or O), with minimal selectivity. nih.govresearchgate.net This near-indiscriminate reactivity is advantageous for photoaffinity labeling, as it increases the probability of covalently labeling molecules in the immediate vicinity of the probe's binding site, regardless of the specific amino acid residues present.

Furthermore, the trifluoromethyl group provides critical stabilization that prevents common side reactions. One significant benefit is the prevention of internal rearrangement of the carbene through fluorine migration, which would otherwise lead to an inert product and reduce labeling efficiency. researchgate.netnih.gov It also helps to suppress the Wolff rearrangement, a potential side reaction for other types of diazo compounds. semanticscholar.org This ensures that the photogenerated reactive species is channeled primarily toward the desired intermolecular cross-linking reactions.

| Feature | Contribution of the Trifluoromethyl (CF₃) Group |

| Electronic Effect | Acts as a strong electron-withdrawing group. nih.govwikipedia.org |

| Carbene Reactivity | Increases the electrophilicity and reactivity of the generated carbene. aatbio.comresearchgate.net |

| Reaction Prevention | Suppresses unwanted internal rearrangements (e.g., fluorine migration, Wolff rearrangement). researchgate.netnih.govsemanticscholar.org |

| Labeling Outcome | Promotes efficient and non-selective insertion into neighboring molecules, enhancing cross-linking yield. nih.gov |

Phenyl Group Contribution to Diazirine Photochemistry and Stability

The phenyl group is integral to the structure of the 3-trifluoromethyl-3-phenyldiazirine (TPD) photophore, contributing to both its stability and its photochemical properties. TPDs are noted for being more thermally and chemically stable compared to many simple alkyl diazirines, which can be explosive and less practical for multi-step chemical synthesis. researchgate.netsemanticscholar.org This enhanced stability allows for the incorporation of the diazirine moiety into complex molecules like the Biotin-PEG3 probe under standard synthetic conditions. semanticscholar.org The diazirine ring in TPD is stable to both acidic and basic conditions and to ambient light, which is a significant advantage during synthesis and handling. nih.govnih.gov

From a photochemical standpoint, the phenyl ring plays a role in stabilizing the electrophilic carbene center formed upon photolysis through π-donation. researchgate.net Aromatic diazirines, like TPD, are also known to photochemically produce higher ratios of the desired carbene over the rearranged diazo byproduct compared to their aliphatic counterparts. nih.gov

Research into modifying the aryl group has shown its importance. For example, replacing the phenyl ring with more electron-withdrawing heterocyclic rings, such as pyridine (B92270) or pyrimidine, can further stabilize the diazirine ring against degradation by ambient light. nih.gov Interestingly, these modifications were found not to significantly alter the photolabeling efficiency with respect to the carbene-to-diazo ratio, indicating the foundational role of the aryl system in the photophore's function. nih.gov

Amide (CONH-Ph) Linkage: Contribution to Structural Integrity and Synthetic Accessibility

The amide bond is a fundamental covalent linkage in chemistry and biology, prized for its exceptional stability. In the context of Biotin-PEG3-CONH-Ph-CF3-diazirine, the amide linkage plays a critical role in covalently connecting the photoreactive trifluoromethyl-phenyl-diazirine unit to the PEG spacer. This bond provides robust structural integrity, ensuring that the different functional modules of the probe—the biotin handle, the spacer, and the photoreactive headgroup—remain connected as a single molecular entity throughout the experimental workflow. The rupture of a covalent bond like an amide requires significant force, making it a reliable linker for bioconjugation applications. nih.gov

From a synthetic perspective, the formation of an amide bond is a well-established and highly efficient chemical transformation. youtube.com This reaction, known as amide coupling, typically involves reacting a carboxylic acid derivative with a primary or secondary amine. acs.org This process allows for the modular and predictable assembly of the probe. For instance, a phenyl-diazirine derivative bearing an amine group can be readily coupled to a biotin-PEG derivative that has a terminal carboxylic acid. This synthetic accessibility is crucial for the practical production of the photoaffinity probe. The reliability of amide bond formation is a cornerstone of bioconjugation chemistry, enabling the construction of complex, multifunctional molecules from simpler building blocks. nih.gov

Mechanistic Dissection of Photoactivation and Covalent Crosslinking by Cf3 Diazirine

Regulation of Diazo Compound Formation and its Suppression by Trifluoromethyl Substitution

An important consideration in the photochemistry of diazirines is the potential for isomerization to a linear diazo compound. acs.orgresearchgate.netnih.govnih.gov This diazo isomer can also be reactive, but its reactivity profile differs from that of the carbene, potentially leading to less specific or "off-target" labeling. chemrxiv.org

Minimization of Off-Target Interactions via Diazo Intermediate Reactivity Control

The inclusion of a trifluoromethyl (CF3) group on the diazirine ring plays a crucial role in minimizing off-target interactions by influencing the properties of the potential diazo intermediate. chemrxiv.org The strong electron-withdrawing nature of the CF3 group significantly impacts the stability and reactivity of the molecule. nih.gov

Seminal work by Brunner demonstrated that trifluoromethyl-substituted aromatic diazirines are superior photoaffinity labels because the corresponding CF3-diazo isomers are relatively inert and less prone to non-selective labeling. chemrxiv.org This is in contrast to aromatic diazirines lacking the CF3 group, which can isomerize to more reactive diazo compounds. chemrxiv.org While the photolysis of 3-trifluoromethyl-3-phenyldiazirine (TPD) can yield both the carbene (65%) and the diazo isomer (35%), the diazo isomer is significantly less photolabile and more stable under acidic conditions. researchgate.netnih.gov This reduced reactivity of the trifluoromethylated diazo compound helps to ensure that the covalent crosslinking is primarily driven by the highly reactive carbene species. chemrxiv.org

Kinetic Considerations in Photoreaction and Crosslinking Efficiency in Biological Systems

The efficiency of photo-crosslinking in a biological context is influenced by several kinetic factors. The rate of photolysis, the lifetime of the reactive carbene, and the competition between productive insertion reactions and quenching by the aqueous environment all play a role. researchgate.netnih.gov

The photokinetics of trifluoromethyl phenyl diazirine derivatives have been shown to be influenced by factors such as the wavelength of light, temperature, and the surrounding solvent. nih.gov Interestingly, for some aryl-diazirines, the photokinetics were found to be independent of temperature between 25 and 70 °C. nih.gov The efficiency of carbene generation can be enhanced, and the formation of the less desirable diazoalkane intermediate can be limited by using broad-wavelength activation. nih.gov

The trifluoromethylphenyl diazirine moiety is known for its high photoreaction yield upon UV irradiation. aatbio.com The carbene generated from these compounds is highly reactive but is also rapidly inactivated by water in the absence of a nearby target molecule, which helps to minimize non-specific crosslinking. aatbio.com However, the crosslinking efficiency can be low in some cases due to quenching by water or other side reactions. researchgate.net The choice of the linker connecting the photoreactive group to the biotin (B1667282) tag can also influence the efficiency of carbene insertion. nih.gov

Below is a table summarizing key research findings on the reactivity and efficiency of trifluoromethyl-phenyl-diazirine photoprobes.

| Finding | Compound/System | Significance | Reference(s) |

| Carbene and Diazo Formation | 3-trifluoromethyl-3-phenyldiazirine (TPD) | Photolysis at ~350 nm yields 65% carbene and 35% diazo isomer. | researchgate.netnih.gov |

| Insertion Reaction Yields | TPD in methanol | >95% yield of O-H insertion product. | researchgate.netnih.gov |

| Insertion Reaction Yields | TPD in cyclohexane | At least 50% yield of C-H insertion product at 15 mM diazirine concentration. | researchgate.netnih.gov |

| Diazo Isomer Stability | TPD diazo isomer | Much less photolabile than the diazirine and stable in 0.1 M acetic acid for at least 12 hours. | researchgate.netnih.gov |

| Singlet Carbene Stabilization | para-methoxyphenyl trifluoromethyl diazirine | The para-methoxy group supports a singlet carbene ground state through resonance. | rsc.org |

Synthetic Methodologies for Biotin Peg3 Conh Ph Cf3 Diazirine and Analogous Probes

General Strategies for Modular Probe Construction

The modular design of photoaffinity probes is a cornerstone of modern chemical biology, providing a versatile platform for investigating protein-ligand interactions and identifying protein targets. nih.govnih.gov This approach involves the systematic assembly of three key components: a ligand for target recognition, a photoreactive group for covalent cross-linking, and a bioorthogonal handle for downstream applications like purification or visualization. nih.govsigmaaldrich.com The advantage of a modular strategy lies in its flexibility; by varying each component, libraries of probes can be generated to optimize target binding, labeling efficiency, and experimental outcomes. nih.govsigmaaldrich.com

Trifunctional building blocks are instrumental in streamlining the synthesis of these probes. sigmaaldrich.com These pre-fabricated modules incorporate a photoreactive group (like a diazirine), a bioorthogonal handle (often an alkyne for click chemistry), and a versatile connectivity group (such as a carboxylic acid or an amine). sigmaaldrich.com This design allows for the efficient, single-step incorporation of both the labeling and handling functionalities into a ligand of interest. sigmaaldrich.com

Incubation of the probe with a biological system (e.g., cells or protein lysates). nih.gov

Photoactivation, typically with UV light, which converts the diazirine into a highly reactive carbene that forms a covalent bond with the target protein. nih.govnih.gov

Bioorthogonal ligation of a reporter tag (e.g., a fluorescent dye or biotin) to the probe's handle, facilitating detection and analysis. nih.gov

This modular and multi-step approach has proven invaluable for a range of applications, including target identification and validation, and mapping protein-protein interactions. nih.govenamine.net

Synthetic Routes to Trifluoromethylphenyl Diazirine Precursors

The trifluoromethylphenyl diazirine (TPD) moiety is a favored photoactivatable group in the design of photoaffinity probes due to its small size, relative stability, and efficient photo-crosslinking upon UV irradiation. nih.govnih.gov The synthesis of precursors for this critical component often begins with readily available starting materials that are systematically elaborated.

A common strategy involves the preparation of an aryl trifluoromethyl ketone, which then serves as a key intermediate. This ketone can be converted to a tosyl oxime, which, upon treatment with liquid ammonia, yields the corresponding diaziridine. nih.gov Subsequent oxidation of the diaziridine using reagents such as silver(I) oxide (Ag₂O), potassium permanganate (B83412) (KMnO₄), or iodine (I₂) generates the desired diazirine ring. nih.gov

To enhance the utility of these precursors in modular probe construction, they are often functionalized with a bioorthogonal handle, such as an alkyne group. This creates a "TPDYNE" reagent (TPD with an alkyne). nih.govresearchgate.net Recent advancements have focused on developing new and more efficient synthetic routes to these TPDYNE precursors. nih.govwustl.edu These routes often involve multi-step sequences starting from compounds like 3,5-dibromobenzoate. wustl.edu Key reactions in these pathways can include reductions with diisobutylaluminium hydride (DIBAL-H), protection of functional groups (e.g., with tert-butyldimethylsilyl chloride), and the introduction of the alkyne via Sonogashira coupling or other cross-coupling reactions. wustl.edu

Furthermore, methods have been developed for the synthesis of TPDYNE precursors that can be attached to a molecule of interest before the final generation of the diazirine group. nih.govresearchgate.net This approach can be advantageous when the fully formed TPDYNE group is not compatible with the reaction conditions required for its attachment to the target ligand. wustl.edu These synthetic advancements provide a robust toolkit for chemists to create a diverse array of trifluoromethylphenyl diazirine-containing probes for chemical biology research. nih.govresearchgate.net

Conjugation Chemistry for Biotin (B1667282) and PEG Linkers

The attachment of biotin and polyethylene (B3416737) glycol (PEG) linkers is a crucial step in the synthesis of probes like Biotin-PEG3-CONH-Ph-CF3-diazirine. The biotin moiety serves as a high-affinity tag for purification and detection via streptavidin or avidin (B1170675), while the PEG linker enhances solubility and provides spatial separation between the biotin and the rest of the probe. lumiprobe.comaxispharm.combroadpharm.com

Amide Coupling Strategies

Amide bond formation is a widely employed and robust method for conjugating biotin and PEG linkers. gbiosciences.comnih.gov This strategy typically involves the reaction between a carboxylic acid and a primary or secondary amine, facilitated by a coupling agent. gbiosciences.com

For instance, a biotin derivative with a free carboxylic acid can be activated and then reacted with an amine-terminated PEG linker. Alternatively, an amine-containing biotin derivative can be coupled to a PEG linker that has a terminal carboxylic acid. broadpharm.com Common coupling reagents used to facilitate this reaction include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) to form more stable active esters. gbiosciences.com Other advanced coupling reagents such as (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU) have also been shown to be effective, even in solvent-free mechanochemical conditions. acs.org

The reaction conditions for amide coupling are generally mild, which helps to preserve the integrity of other functional groups within the probe molecule. acs.org However, the low solubility of biotin in some common organic solvents can present a challenge, sometimes necessitating the use of solvent mixtures like DMSO/DMF to ensure complete dissolution and efficient reaction. peptide.com

Table 1: Common Reagents for Amide Coupling in Biotin-PEG Conjugation

| Reagent Class | Example Reagent | Function |

| Carbodiimides | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates carboxyl groups to form an amide bond with an amine. gbiosciences.com |

| Additives | NHS (N-hydroxysuccinimide) | Reacts with activated carboxyl groups to form a more stable amine-reactive ester. gbiosciences.com |

| Urnonium-based | COMU | A coupling reagent used for efficient amide bond formation. acs.org |

| Base | DIEA (N,N-Diisopropylethylamine) | Acts as a non-nucleophilic base to neutralize acids formed during the reaction. peptide.com |

Click Chemistry Approaches for Modular Assembly

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the modular assembly of complex bioconjugates. lumiprobe.commedchemexpress.com This reaction is highly efficient, specific, and biocompatible, making it ideal for linking different components of a molecular probe. medchemexpress.comsigmaaldrich.com

In the context of synthesizing biotin-PEG-diazirine probes, click chemistry allows for the straightforward conjugation of a biotin-PEG fragment with the diazirine-containing scaffold. lumiprobe.com This is typically achieved by functionalizing one component with an azide (B81097) group and the other with a terminal alkyne. For example, a "Biotin-PEG-azide" can be reacted with an "alkyne-functionalized trifluoromethylphenyl diazirine" precursor. lumiprobe.com The resulting triazole linkage is highly stable. sigmaaldrich.com

A significant advantage of the click chemistry approach is its orthogonality; the azide and alkyne groups react specifically with each other without interfering with other functional groups present in the molecules. medchemexpress.com This allows for a highly modular and convergent synthetic strategy. A variety of pre-functionalized biotin and PEG reagents with terminal azides or alkynes are commercially available, further simplifying the synthesis of these complex probes. axispharm.comlumiprobe.com

Table 2: Key Components for Click Chemistry-based Probe Assembly

| Component | Functional Group | Role in Conjugation |

| Biotin-PEG Linker | Azide or Alkyne | One half of the click reaction pair. lumiprobe.commedchemexpress.com |

| Diazirine Scaffold | Alkyne or Azide | The complementary half of the click reaction pair. nih.gov |

| Catalyst | Copper(I) salts | Catalyzes the cycloaddition reaction between the azide and alkyne. medchemexpress.com |

Applications in Chemical Proteomics and Target Identification

Identification of Small Molecule-Protein Interactions (SMPIs)

This photoaffinity probe is instrumental in the broad field of small molecule-protein interaction (SMPI) discovery. medchemexpress.cominvivochem.comglpbio.com By attaching this probe to a small molecule of interest, researchers can photocrosslink the small molecule to its protein targets in a cellular context. Subsequent lysis of the cells and enrichment of the biotin-tagged complexes on streptavidin-coated beads allows for the isolation and identification of the interacting proteins via mass spectrometry. nih.gov

Phenotypic drug discovery campaigns often yield compounds with desired cellular effects, but their molecular targets remain unknown. Biotin-PEG3-CONH-Ph-CF3-diazirine can be employed to deconvolute these targets. By synthesizing an analog of the bioactive compound functionalized with this probe, researchers can perform photoaffinity labeling experiments in the relevant cell or tissue models. This approach enables the identification of the specific protein or proteins responsible for the observed phenotype, thereby providing crucial insights into the compound's mechanism of action. nih.gov

Beyond identifying protein targets, diazirine-based probes like this compound can be used to map the specific binding sites of ligands on their protein partners. nih.gov The highly reactive carbene generated upon photoactivation inserts into nearby C-H or N-H bonds, effectively "footprinting" the binding pocket. researchgate.net Following crosslinking and proteolytic digestion of the protein, the modified peptides can be identified by mass spectrometry. This provides high-resolution information about the ligand-binding interface at the amino acid level, which is invaluable for understanding the molecular basis of recognition and for guiding structure-based drug design. nih.govresearchgate.net

Elucidation of Protein Interactomes and Functional Networks

The application of this compound extends to the broader study of protein interactomes. tcichemicals.comtcichemicals.com By targeting a specific protein with a ligand conjugated to this probe, it is possible to not only capture the primary target but also its immediate interaction partners, thus mapping out functional protein networks.

This photoaffinity probe can be adapted to investigate protein-protein and protein-lipid interactions. biorxiv.org For instance, a known protein-protein interaction inhibitor can be derivatized with the probe to identify the specific subunits and binding interfaces within a protein complex. Similarly, by incorporating the probe into lipid-like structures, it is possible to study the interactions of lipids with membrane proteins and other cellular components, shedding light on the organization and function of cellular membranes. biorxiv.org

Application in Live Cell Photoaffinity Labeling Studies

A significant advantage of diazirine-based probes is their utility in living cells. nih.govnih.gov The diazirine group is relatively stable in the cellular environment and can be activated by a brief pulse of long-wave UV light, which minimizes cellular damage. nih.govchemrxiv.org This allows for the study of protein interactions in their native context, providing a more accurate snapshot of the cellular interactome compared to in vitro methods. The ability to perform labeling in live cells is critical for capturing dynamic interactions that are dependent on cellular signaling and metabolic states. nih.govchemrxiv.org

Advanced Methodologies and Analytical Approaches Utilizing Biotin Peg3 Conh Ph Cf3 Diazirine

Experimental Protocols for Photoaffinity Labeling in Complex Biological Samples

Photoaffinity labeling is a robust technique for capturing protein-ligand interactions, including those that are transient or dynamic. nih.gov A general workflow involves incubating the photoaffinity probe with cells or cell lysates, followed by UV irradiation to induce covalent cross-linking between the probe and its interacting proteins. researchgate.net Subsequent lysis (if performed on live cells), enrichment of the probe-protein complexes, and analysis by mass spectrometry allows for the identification of target proteins. nih.govresearchgate.net

The success of a photoaffinity labeling experiment hinges on the careful optimization of UV irradiation conditions to maximize specific cross-linking while minimizing protein damage. nih.gov Diazirine-based probes, like Biotin-PEG3-CONH-Ph-CF3-diazirine, are typically activated by UV light at wavelengths around 350-360 nm. acs.org

Key parameters that require optimization include:

UV Wavelength: The choice of wavelength is critical to activate the diazirine group efficiently without causing significant damage to proteins and other cellular components. nih.gov

Irradiation Time: The duration of UV exposure must be sufficient to achieve a reasonable cross-linking yield but short enough to prevent excessive protein degradation and non-specific labeling. researchgate.net

Distance from UV Source: The intensity of UV light decreases with distance, so standardizing the distance between the sample and the light source is crucial for reproducibility. researchgate.net For example, a distance of 10 cm for 10 minutes has been used in some protocols. researchgate.net

Probe Concentration: The concentration of the photoaffinity probe should be optimized to ensure sufficient labeling of specific targets without causing high background from non-specific interactions.

A typical starting point for optimization might involve testing a range of irradiation times (e.g., 5-30 minutes) and probe concentrations in a pilot experiment. The extent of labeling can be initially assessed by techniques like Western blotting for the biotin (B1667282) tag.

Table 1: Exemplary Optimization Parameters for UV Irradiation in Photoaffinity Labeling

| Parameter | Range/Value | Purpose |

| UV Wavelength | 350-360 nm | Efficiently activates the diazirine moiety while minimizing protein damage. acs.org |

| Irradiation Time | 5-30 minutes | Balances cross-linking efficiency with potential for protein degradation. researchgate.net |

| Distance to Source | 10 cm | Standardizes UV intensity for reproducible results. researchgate.net |

| Probe Concentration | Titrated (e.g., 1-100 µM) | Optimizes specific labeling and minimizes non-specific background. |

A significant challenge in photoaffinity labeling is distinguishing specific, biologically relevant interactions from non-specific labeling of abundant or "sticky" proteins. nih.govresearchgate.net Several strategies can be employed to mitigate this issue:

Competition Experiments: A key control experiment involves pre-incubating the sample with an excess of the unmodified parent compound (the pharmacophore without the biotin and photoreactive groups). springernature.comnih.gov This competitor molecule will occupy the specific binding sites, preventing the photoaffinity probe from binding and cross-linking. Proteins that show significantly reduced labeling in the presence of the competitor are considered specific targets. springernature.com

Probe Design: The design of the photoaffinity linker itself can influence non-specific binding. Studies have shown that the shape of the linker is a factor, with branched linkers potentially exhibiting less non-specific binding than linear ones. acs.orgrsc.org

Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be used to quantitatively compare the amount of protein pulled down with and without a competitor, providing a more accurate identification of specific interactors. researchgate.net

Control Experiments: It is essential to include controls that are not subjected to UV radiation to identify proteins that bind non-covalently to the probe or the affinity matrix. nih.gov

Affinity Enrichment and Protein Isolation Techniques

Following photolabeling, the biotinylated proteins must be enriched and isolated from the complex biological sample for subsequent analysis. The high-affinity interaction between biotin and streptavidin is the cornerstone of this process. nih.gov

Streptavidin-coated solid supports, such as magnetic beads or agarose (B213101) resins, are widely used for the efficient capture of biotinylated proteins. akadeum.comsigmaaldrich.comthermofisher.com

The general procedure involves:

Incubating the cell lysate containing the biotinylated proteins with streptavidin-coated beads.

Extensive washing of the beads to remove non-specifically bound proteins. A series of washes with buffers of varying stringency (e.g., RIPA buffer, high salt solutions like 1M KCl, and chaotropic agents like 2M urea) can be employed to reduce background.

Elution of the bound proteins for analysis.

Due to the extremely strong interaction between biotin and streptavidin, elution can be challenging. nih.gov Harsh denaturing conditions are often required, which can co-elute non-specifically bound proteins and endogenously biotinylated proteins. nih.govnih.gov

Table 2: Common Matrices for Streptavidin-Based Affinity Purification

| Matrix Type | Advantages | Considerations |

| Magnetic Beads | Rapid and easy handling, suitable for high-throughput applications. sigmaaldrich.com | May have lower binding capacity compared to agarose resins. |

| Agarose Resins | High binding capacity, suitable for larger scale purifications. sigmaaldrich.com | Requires centrifugation steps, which can be more time-consuming. |

| Sepharose™ Media | Designed to simplify enrichment for immunoprecipitation and pull-down. sigmaaldrich.com |

To overcome the challenges of eluting proteins from streptavidin matrices, cleavable linkers have been incorporated into photoaffinity probes. nih.govnih.govrsc.org These linkers allow for the release of the captured proteins under mild conditions, which helps to reduce the background of non-specifically bound proteins and improves the quality of data for mass spectrometry analysis. tum.dersc.org

There are several types of cleavable linkers, each with a specific cleavage mechanism:

Chemically Cleavable Linkers: These can be cleaved by specific chemical reagents. Examples include linkers containing a disulfide bond (cleaved by reducing agents) or a vicinal diol (cleaved by periodate). nih.govrsc.org

Enzymatically Cleavable Linkers: These incorporate a recognition site for a specific protease, such as the Tobacco Etch Virus (TEV) protease. rsc.org

Photocleavable Linkers: These can be cleaved by exposure to light of a specific wavelength.

The use of a cleavable linker within the this compound probe would allow for the selective elution of the cross-linked proteins, leaving behind the biotin tag and streptavidin beads. This significantly enhances the purity of the sample for subsequent proteomic analysis. nih.govtum.de

Mass Spectrometry-Based Characterization of Labeled Proteins and Peptides

Mass spectrometry (MS) is the primary analytical technique for identifying the proteins that have been covalently labeled by the photoaffinity probe and for pinpointing the specific sites of interaction. nih.govnih.gov

Following affinity enrichment and elution, the captured proteins are typically digested into smaller peptides using a protease like trypsin. The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.org

The identification of cross-linked peptides can be complex due to their modified nature and potentially altered fragmentation patterns in the mass spectrometer. rappsilberlab.org Specialized data analysis software and search algorithms are often required to confidently identify the peptide sequence and the site of modification by the photoaffinity probe. nih.govyoutube.com

Different fragmentation methods can be employed in the mass spectrometer to obtain the most informative spectra for identifying cross-linked peptides. These include:

Collision-Induced Dissociation (CID): A widely used fragmentation method. rappsilberlab.org

Higher-Energy C-trap Dissociation (HCD): Often provides more comprehensive fragmentation than CID. rappsilberlab.org

Electron-Transfer Dissociation (ETD): Particularly useful for preserving post-translational modifications and for fragmenting larger peptides. rappsilberlab.org

The choice of fragmentation method can significantly impact the success of identifying the cross-linked peptide and localizing the modification site. rappsilberlab.org High-resolution mass spectrometers are crucial for accurately determining the mass of the modified peptide and its fragments, which is essential for confident identification. nih.gov

Identification of Labeled Proteins via LC-MS/MS and Tandem Mass Spectrometry

Once proteins have been covalently labeled by this compound and enriched via the biotin tag (typically using streptavidin-coated beads), the primary method for their identification is bottom-up proteomics utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This analytical workflow provides high-resolution identification of the captured proteins.

The process begins with the on-bead or post-elution digestion of the enriched proteins, most commonly using the enzyme trypsin. Trypsin cleaves the proteins into a complex mixture of smaller peptides. This peptide mixture is then separated by reverse-phase liquid chromatography (LC), which separates peptides based on their hydrophobicity before they are introduced into the mass spectrometer. nih.gov

The mass spectrometer performs two stages of analysis (MS/MS). In the first stage (MS1), the instrument measures the mass-to-charge ratio (m/z) of the intact peptides eluting from the LC column, generating a spectrum of all peptides present at a given time. portlandpress.com The system then selects the most abundant peptide ions for fragmentation, typically through higher-energy collisional dissociation (HCD). nih.gov In the second stage (MS2 or tandem MS), the instrument measures the m/z of the resulting fragment ions.

The paired MS1 and MS2 spectra are then analyzed by sophisticated search algorithms (like Mascot or Sequest) that compare the experimental fragmentation patterns against theoretical spectra generated from protein sequence databases. nih.gov A successful match identifies the amino acid sequence of the peptide, which in turn leads to the identification of the protein from which it originated. The collection of identified peptides for a given protein allows for confident identification of the specific targets of the this compound probe.

Table 1: Illustrative Data Output from LC-MS/MS Analysis of Proteins Labeled with this compound

| Protein ID (Accession) | Gene Name | Protein Name | Score | Sequence Coverage (%) | Unique Peptides | Peptide-Spectrum Matches (PSMs) |

| P04075 | HSP90AA1 | Heat shock protein HSP 90-alpha | 542 | 45 | 18 | 62 |

| Q09472 | EIF4A1 | Eukaryotic initiation factor 4A-I | 488 | 38 | 15 | 45 |

| P62258 | ACTG1 | Actin, cytoplasmic 1 | 350 | 55 | 21 | 78 |

| P11142 | HSPA5 | Heat shock 70 kDa protein 5 | 297 | 25 | 9 | 24 |

This table is for illustrative purposes only and represents the type of data generated in a typical photoaffinity labeling proteomics experiment.

Quantitative Photoaffinity Labeling Methodologies (e.g., SILAC, Isotopic Tags)

To distinguish specific protein targets from non-specific binders and background contaminants, quantitative proteomics strategies are often integrated with photoaffinity labeling experiments. researchgate.net These methods allow for the relative quantification of labeled proteins between different experimental conditions, such as comparing probe-treated samples with control samples.

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful metabolic labeling technique. In a SILAC experiment, two populations of cells are grown in media containing either normal ("light") amino acids (e.g., ¹²C₆-arginine, ¹⁴N₂-lysine) or heavy-isotope-labeled ("heavy") amino acids (e.g., ¹³C₆-arginine, ¹⁵N₂-lysine). nih.gov One cell population is treated with the this compound probe, while the other serves as a control (e.g., no probe or a competition experiment). After cell lysis and protein enrichment, the samples are combined.

During MS1 analysis, a specifically bound protein will appear as a pair of peaks—a "light" version from the control sample and a "heavy" version from the probe-treated sample—separated by a known mass difference. The ratio of the intensities of these peaks provides a precise measure of the protein's enrichment due to specific labeling. nih.gov A high heavy-to-light ratio indicates a potential specific interaction with the probe. A key advantage of SILAC is that samples are combined early in the workflow, minimizing experimental variability. However, its use is limited to cell lines that can be metabolically labeled. nih.gov

Other methods using Isotopic Tags , such as Tandem Mass Tags (TMT) or isobaric Tags for Relative and Absolute Quantitation (iTRAQ), provide an alternative for tissues or primary cells. In this approach, peptides from different experimental conditions (e.g., probe-labeled, competitor-treated) are derivatized with chemical tags that are isobaric (have the same mass) but generate unique reporter ions upon fragmentation in the MS2 stage. This allows for the simultaneous identification and quantification of proteins from multiple samples in a single LC-MS/MS run.

Table 2: Example SILAC Ratios for Proteins Identified in a Photoaffinity Labeling Experiment

| Protein ID (Accession) | Gene Name | SILAC Ratio (Heavy/Light) | Description |

| P04075 | HSP90AA1 | > 20 | High-confidence specific target. |

| Q09472 | EIF4A1 | > 20 | High-confidence specific target. |

| P62258 | ACTG1 | 1.1 | Non-specific binder / background. |

| P11142 | HSPA5 | 1.5 | Non-specific binder / background. |

This table is for illustrative purposes only. A high H/L ratio signifies specific enrichment in the probe-treated sample compared to the control.

Validation Strategies for Specificity of Target Engagement

Identifying a protein via LC-MS/MS is only the first step; validating that the interaction with the photoaffinity probe is specific and occurs at a biologically relevant binding site is crucial. nih.govnih.gov Non-specific labeling of abundant proteins or those that are merely "sticky" is a common challenge in PAL experiments. nih.gov Therefore, rigorous validation strategies are essential to confirm true target engagement.

Competition Assays with Unlabeled Ligands

The most direct and widely used method for validating target specificity is the competition assay. nih.govnih.gov This strategy relies on the principle that if the photoaffinity probe binds to a specific site on a target protein, pre-incubation with an excess of an unlabeled, non-photoreactive ligand that binds to the same site should prevent the probe from binding. portlandpress.com

In a typical competition experiment, a biological sample (e.g., cell lysate, live cells) is divided into two groups. One group is incubated with the this compound probe alone. The second group is first pre-incubated with a high concentration (typically 10- to 100-fold excess) of a competing ligand before the photoaffinity probe is added. nih.gov The competing ligand is ideally the parent molecule from which the probe was derived or another known binder to the suspected target. nih.gov

Following incubation, both samples are subjected to UV irradiation, enrichment of biotinylated proteins, and analysis (e.g., by western blot or quantitative mass spectrometry). A specific interaction is validated if the labeling of the target protein is significantly reduced or eliminated in the sample containing the competing ligand. acs.org This dose-dependent decrease in the reporter tag signal confirms that the probe and the competitor bind to the same site in a specific and saturable manner. nih.gov

Table 3: Illustrative Results of a Competition Assay Analyzed by Quantitative Mass Spectrometry

| Protein Target | Relative Abundance (Probe Only) | Relative Abundance (+ Competitor) | % Reduction in Labeling | Conclusion |

| Target A | 100% | 8% | 92% | Specific Target |

| Target B | 100% | 15% | 85% | Specific Target |

| Non-specific Protein C | 100% | 95% | 5% | Non-specific Binder |

This table is for illustrative purposes only, demonstrating how a significant drop in detected protein abundance in the presence of a competitor validates specific binding.

Challenges, Limitations, and Future Directions for Biotin Peg3 Conh Ph Cf3 Diazirine Based Probes

Optimization of Probe Permeability in Cellular Systems

A significant challenge for any intracellular probe is its ability to efficiently cross the cell membrane to reach its target. The Biotin-PEG3-CONH-Ph-CF3-diazirine probe possesses components with conflicting properties in this regard. The PEG3 linker is hydrophilic and is incorporated to enhance the aqueous solubility of the probe. axispharm.combroadpharm.com This is a crucial feature, as poor solubility can be a major drawback for photoaffinity labels. nih.gov

Addressing Background and Non-Specific Labeling

A primary goal in photoaffinity labeling is to achieve specific covalent modification of the intended target protein. Non-specific labeling of other biomolecules can obscure results and lead to false positives. The trifluoromethyl-phenyl-diazirine group in the probe is designed to minimize some of these issues. Upon UV irradiation (typically around 350-360 nm), it forms a highly reactive carbene intermediate. nih.govacs.org This carbene has a very short lifetime, which in principle limits its reaction radius to the immediate vicinity of the probe's binding site. nih.gov Diazirines are generally considered to have lower background photo cross-linking compared to other photophores like benzophenones. nih.gov

Despite these advantages, challenges remain. High concentrations of the probe can lead to non-specific labeling due to low-affinity interactions with abundant cellular proteins. nii.ac.jp The highly reactive nature of the carbene means it can insert into various chemical bonds, including those on non-target proteins that happen to be nearby. nih.gov

Several strategies are employed to mitigate and account for non-specific labeling:

Competition Assays: Pre-incubating the system with an excess of the unlabeled parent ligand can prevent the probe from binding to its specific target. A reduction in labeling in the presence of the competitor indicates specific binding. nih.gov

Control Probes: Synthesizing and using a control probe that lacks the diazirine moiety helps to identify proteins that interact non-covalently with the probe's core structure. nih.gov

Linker Optimization: The hydrophilic PEG3 linker can help to reduce non-specific hydrophobic interactions between the probe and other proteins. axispharm.com

Future work will continue to refine these approaches and may involve creating probes with "tunable" reactivity, where the carbene's reactivity is attenuated to favor insertion only into specific types of chemical bonds.

Advancements in Site-Specific Crosslinking Resolution

While photoaffinity labeling is excellent for identifying a target protein, determining the precise amino acid residue(s) that the probe crosslinks to can be challenging. The high reactivity of the carbene generated from the diazirine means it can react with multiple residues within a binding pocket. nih.gov This lack of high-resolution specificity can make it difficult to map the exact binding site.

Current methodologies to identify the crosslinking site typically involve:

Covalent capture of the target protein.

Affinity purification of the protein-probe complex using the biotin (B1667282) tag and streptavidin beads. nih.gov

Enzymatic digestion of the purified protein into smaller peptides. nii.ac.jp

Analysis by mass spectrometry (MS/MS) to identify the peptide fragment containing the covalently attached probe.

The challenge lies in the fact that the probe itself adds significant mass to the peptide, which can complicate MS analysis and database searching. Furthermore, the non-selective nature of the carbene's insertion can lead to a heterogeneous population of labeled peptides, further complicating the analysis.

Future advancements will likely focus on improving the analytical techniques for identifying crosslinked peptides. This includes developing more sophisticated mass spectrometry fragmentation methods and computational algorithms. There is also interest in developing diazirine analogues that exhibit a greater preference for insertion into specific amino acid side chains, which would significantly improve the resolution of binding site mapping.

Integration with High-Throughput Screening and Computational Approaches

The identification of new drug targets is increasingly driven by large-scale screening methods. This compound-based probes are well-suited for integration into these workflows. For instance, high-throughput computational screening can predict potential binding partners for a given small molecule. nih.gov A photoaffinity probe derived from that molecule can then be used to experimentally validate these predicted interactions in a complex biological system.

The biotin tag is central to the probe's utility in high-throughput applications. It allows for a standardized and efficient purification of crosslinked targets from cell lysates, which can then be identified using proteomic techniques. nih.govnih.gov This "ligand-based receptor capture" strategy can be scaled up to screen entire libraries of compounds or to profile the targets of a single compound across different cell types or disease states.

The future of this field lies in the tighter integration of computational and experimental approaches. For example, molecular dynamics simulations could be used to predict the optimal placement of the diazirine and linker on a ligand to maximize the chances of successful crosslinking to a computationally docked target protein. nih.gov Combining these in silico predictions with the experimental validation afforded by probes like this compound creates a powerful pipeline for modern drug and probe discovery.

Development of Next-Generation Photoaffinity Groups and Linker Chemistries

While the trifluoromethyl-phenyl-diazirine moiety is a highly effective photophore, the field of chemical biology is constantly seeking to improve its tools. Research into next-generation photoaffinity groups aims to address the limitations of current reagents. One area of focus is enhancing the stability of the diazirine ring. For example, replacing the phenyl ring with electron-withdrawing heterocyclic rings has been shown to produce diazirines with greater stability in ambient light, making them easier to handle, while also improving aqueous solubility. nih.gov

Linker chemistry is another critical area of development. The PEG3 linker in the current probe provides spacing and solubility. axispharm.com However, future applications may require linkers with different properties:

Cleavable Linkers: Incorporating a cleavable group (e.g., disulfide, ester) into the linker would allow the captured protein to be released from the affinity resin under specific conditions, which can improve recovery and reduce background from the resin itself.

"Clickable" Linkers: Replacing the biotin with a small, bioorthogonal handle like an alkyne or azide (B81097) allows for a two-step labeling procedure. nih.govdcchemicals.com The probe is first crosslinked to its target, and then a reporter tag (like biotin or a fluorophore) is attached via click chemistry. This can improve cell permeability as the initial probe is smaller.

Variable Length Linkers: The length of the PEG linker can be systematically varied to optimize the probe for a specific target, as minor modifications can significantly impact binding and crosslinking efficiency. precisepeg.com

The development of novel photophores and more versatile linkers will continue to expand the power and applicability of photoaffinity labeling for exploring the proteome.

Q & A

Q. What are the critical functional groups in Biotin-PEG3-CONH-Ph-CF3-diazirine, and how do they contribute to its application in protein interaction studies?

- Answer : The compound contains four key functional groups:

- Biotin : Enables streptavidin/avidin-based affinity purification and detection .

- PEG3 spacer : Enhances solubility, reduces steric hindrance during target binding, and improves biocompatibility .

- CF3-diazirine : A photoactivatable group that generates reactive carbenes under UV light (typically 350–365 nm), enabling covalent crosslinking with proximal biomolecules .

- Phenyl linker (Ph) : Stabilizes the diazirine moiety and modulates reactivity .

This multifunctional design allows for target labeling, pull-down assays, and activity-based protein profiling (ABPP) in complex biological systems.

Q. What is the recommended synthetic route for this compound?

- Answer : While direct synthesis protocols are not fully detailed in the provided evidence, analogous compounds (e.g., FP-PEG-biotin) suggest a modular approach:

Biotin-PEG3-amine is first prepared via solid-phase synthesis or stepwise PEGylation .

The CF3-diazirine-phenyl-carboxylic acid (or activated ester) is conjugated to the PEG3-amine via carbodiimide-mediated coupling (e.g., EDC/NHS) .

Purification involves HPLC or size-exclusion chromatography to remove unreacted intermediates .

Critical challenges include preserving diazirine stability during synthesis and minimizing PEG oxidation .

Q. What are standard protocols for using this probe in protein labeling and pull-down assays?

- Answer : A typical workflow includes:

Incubation : Mix the probe with cell lysate or live cells at 1–10 µM (optimized empirically) to allow target binding .

Photoactivation : Irradiate with UV light (e.g., 365 nm, 5–15 minutes) to initiate crosslinking .

Streptavidin enrichment : Use streptavidin beads to capture biotinylated complexes, followed by stringent washing (e.g., 1% SDS, 8 M urea) to reduce non-specific binding .

Validation : Analyze eluates via SDS-PAGE/Western blot or LC-MS/MS for target identification .

Include controls (e.g., no UV, excess free biotin) to confirm specificity .

Advanced Research Questions

Q. How can researchers address contradictory results in pull-down assays (e.g., non-specific binding vs. true targets)?

- Answer : Contradictions may arise from:

- Non-specific interactions : Perform competition assays with excess unlabeled probe or structurally similar inactive analogs .

- Endogenous biotin : Pre-clear lysates with streptavidin beads or use blocking reagents (e.g., bovine serum albumin) .

- Incomplete UV crosslinking : Optimize irradiation time/wavelength using a actinomycin D (negative control) to validate efficiency .

Quantitative mass spectrometry with SILAC or TMT labeling can statistically distinguish background from true hits .

Q. How should crosslinking efficiency be optimized in live-cell versus lysate-based systems?

- Answer :

- Live cells : Use shorter UV exposure (2–5 minutes) to minimize cell death; include membrane-permeable quenchers (e.g., sodium azide) to reduce reactive oxygen species (ROS)-induced artifacts .

- Lysates : Extend UV duration (10–20 minutes) and use higher probe concentrations (10–50 µM) to maximize labeling .

Validate efficiency by comparing target enrichment between live and lysate conditions via Western blot .

Q. What experimental strategies mitigate off-target carbene reactions in complex proteomes?

- Answer :

- Time-resolved labeling : Perform pulse-chase experiments to distinguish transient from stable interactions .

- Dual-probe validation : Use a second probe with orthogonal reactivity (e.g., aryl azide) to confirm shared targets .

- Chemical quenching : Post-labeling, treat samples with nucleophiles (e.g., β-mercaptoethanol) to deactivate unreacted carbenes .

Q. How can researchers validate target engagement when using this probe in dynamic biological systems?

- Answer :

- Cellular thermal shift assay (CETSA) : Monitor target protein stability after probe treatment to confirm binding .

- Fluorescence polarization : Compete the probe with fluorescent ligands to measure binding affinity shifts .

- CRISPR knockout : Compare pull-down results in wild-type vs. target-knockout cells to verify specificity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.